molecular formula C18H19BrCl2N2O2S B2582429 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 691380-93-5

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B2582429
CAS No.: 691380-93-5
M. Wt: 478.23
InChI Key: BWGPOMSJTQDHGF-UHFFFAOYSA-N
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Description

  • The piperazine is reacted with 3,4-dichlorobenzyl chloride under basic conditions to introduce the 3,4-dichlorophenyl group.
  • Sulfonylation:

    • The intermediate is then subjected to sulfonylation using 2-bromo-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is prepared through standard amination reactions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    • Substitution Reactions:

      • The bromine atom can be substituted with other nucleophiles under appropriate conditions.
    • Oxidation and Reduction:

      • The compound can be oxidized or reduced, affecting the sulfonyl and phenyl groups.

    Common Reagents and Conditions:

      Nucleophiles: Such as amines or thiols for substitution reactions.

      Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.

      Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Major Products:

    • Substituted derivatives depending on the nucleophile used.
    • Oxidized or reduced forms of the original compound.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Acts as a ligand in coordination chemistry.

    Biology and Medicine:

    • Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
    • Used in the study of receptor binding and enzyme inhibition.

    Industry:

    • Employed in the development of new materials with specific properties, such as polymers and resins.

    Mechanism of Action

    The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine exerts its effects depends on its application:

    • Pharmacological Action:

      • It may interact with specific receptors or enzymes, inhibiting or activating their function.
      • The sulfonyl and phenyl groups play a crucial role in binding to biological targets.
    • Material Science:

      • Acts as a cross-linking agent or a stabilizer in polymer matrices.

    Comparison with Similar Compounds

    • 1-(2-Bromo-4-methylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine:

      • Similar structure but with a single methyl group, affecting its reactivity and binding properties.
    • 1-(2-Chloro-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine:

      • Chlorine instead of bromine, leading to different chemical behavior.

    Uniqueness:

    • The presence of both bromine and dichlorophenyl groups makes it unique in terms of its reactivity and potential applications.
    • The specific substitution pattern on the benzene ring influences its chemical and biological properties.

    This detailed overview provides a comprehensive understanding of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19BrCl2N2O2S/c1-12-9-15(19)18(10-13(12)2)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BWGPOMSJTQDHGF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19BrCl2N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    478.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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